molecular formula C13H20N2O B13009031 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13009031
M. Wt: 220.31 g/mol
InChI Key: HNSJQEWKJCZZTL-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to stimulant effects, making it a compound of interest in the study of psychoactive substances.

Comparison with Similar Compounds

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other synthetic cathinones, such as:

  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
  • 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
  • 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)

These compounds share similar chemical structures and psychoactive properties but differ in their specific functional groups and effects. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may result in distinct pharmacological effects and applications.

Biological Activity

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a chemical compound notable for its unique molecular structure, which includes a pyridine ring substituted with a tert-butylamino group and a propanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiproliferative effects.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 1355201-86-3

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit significant antibacterial and antiproliferative properties.

Antimicrobial Activity

The compound's antimicrobial potential has been assessed through various assays. For example, studies have indicated that derivatives of similar structures exhibit activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibiting bacterial growth or proliferation.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial62.5 µg/mL
Escherichia coliAntibacterial78.12 µg/mL

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of this compound on cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer). The findings suggest that the compound may inhibit cell proliferation, indicating potential use in cancer therapy.

Cell Line IC50 Value
Hela226 µg/mL
A549242.52 µg/mL

The specific biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the tert-butylamino group enhances lipophilicity, potentially increasing membrane permeability and facilitating interaction with cellular targets.

Case Studies

  • Study on Antibacterial Properties : A recent study demonstrated the effectiveness of similar compounds against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing biological activity.
  • Antiproliferative Effects on Cancer Cells : Research involving the use of this compound on Hela and A549 cell lines showed promising results, with significant reductions in cell viability observed at certain concentrations.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.
  • Exploration of structure-activity relationships to optimize efficacy.
  • In vivo studies to evaluate therapeutic potential in animal models.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[6-(tert-butylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C13H20N2O/c1-6-11(16)10-7-8-12(14-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15)

InChI Key

HNSJQEWKJCZZTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)NC(C)(C)C)C

Origin of Product

United States

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